molecular formula C8H7ClO2 B091643 2-Hydroxy-3-methylbenzoyl chloride CAS No. 15198-07-9

2-Hydroxy-3-methylbenzoyl chloride

Cat. No.: B091643
CAS No.: 15198-07-9
M. Wt: 170.59 g/mol
InChI Key: QCAVJPCWLHJDBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-methylbenzoyl chloride is a valuable benzoyl chloride derivative serving as a key synthetic intermediate in advanced chemical and pharmaceutical research. Its primary research application lies in the synthesis of novel N-acylated compounds for biological evaluation, particularly in the search for new antimalarial therapies . As part of this research, the acyl chloride moiety is critical for forming amide bonds with amine-containing core structures, such as 3-aminofurazanes, to generate libraries of candidate molecules for structure-activity relationship (SAR) studies . The specific substitution pattern of the hydroxy and methyl groups on the phenyl ring is a significant structural feature that can influence the biological activity and physicochemical properties of the resulting molecules . From an analytical chemistry perspective, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . This makes it suitable for pharmacokinetic studies and the isolation of impurities in preparative chromatography, supporting its role in the drug discovery pipeline .

Properties

CAS No.

15198-07-9

Molecular Formula

C8H7ClO2

Molecular Weight

170.59 g/mol

IUPAC Name

2-hydroxy-3-methylbenzoyl chloride

InChI

InChI=1S/C8H7ClO2/c1-5-3-2-4-6(7(5)10)8(9)11/h2-4,10H,1H3

InChI Key

QCAVJPCWLHJDBR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(=O)Cl)O

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)Cl)O

Other CAS No.

15198-07-9

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

2-Hydroxy-3-methylbenzoyl chloride serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives and complex molecules. Notably, it can be converted into 2-hydroxy-3-methylbenzoic acid and other related compounds.

Key Reactions:

  • Synthesis of Thiazolides : The compound is used in the synthesis of thiazolides, which have shown antiviral properties, particularly against hepatitis B virus (HBV). A study demonstrated that derivatives of 2-hydroxybenzoyl chlorides exhibited significant inhibition of HBV replication .
  • Preparation of Acetoxy Derivatives : It can also be transformed into acetoxy derivatives that are precursors for HIV protease inhibitors. The synthesis involves acylation reactions where 2-hydroxy-3-methylbenzoyl chloride acts as a key reagent .

Pharmaceutical Applications

The pharmaceutical industry leverages 2-hydroxy-3-methylbenzoyl chloride for the development of various therapeutic agents. Its derivatives have been linked to antiviral and anticancer activities.

Case Studies:

  • Antiviral Agents : Research has identified compounds derived from 2-hydroxy-3-methylbenzoyl chloride that inhibit viral replication effectively. For example, thiazolides synthesized from this compound have shown broad-spectrum anti-infective properties .
  • HIV Protease Inhibitors : The transformation of this compound into acetoxy derivatives has been associated with the development of potent HIV protease inhibitors, highlighting its significance in antiviral drug design .

Analytical Chemistry

In analytical chemistry, 2-hydroxy-3-methylbenzoyl chloride is employed in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds.

Application Details:

  • HPLC Methodology : The compound can be effectively separated using reverse-phase HPLC techniques. A specific application involves using a Newcrom R1 HPLC column under conditions optimized for mass spectrometry compatibility . This method is crucial for isolating impurities and analyzing pharmacokinetics.

Data Tables

Application AreaSpecific Uses
Organic SynthesisPrecursor for thiazolides and acetoxy derivatives
PharmaceuticalsAntiviral agents, HIV protease inhibitors
Analytical ChemistryHPLC separation and analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-hydroxy-3-methylbenzoyl chloride becomes evident when compared to related benzoyl chloride derivatives. Below is a detailed analysis of its analogs:

2-Methoxy-3-(trifluoromethyl)benzoyl Chloride (CAS: 1017778-66-3)

  • Molecular formula : C₉H₆ClF₃O₂
  • Molecular weight : 238.59 g/mol
  • LogP : 3.093
  • Key differences :
    • The hydroxyl group in 2-hydroxy-3-methylbenzoyl chloride is replaced by a methoxy (-OCH₃) group, reducing acidity.
    • The trifluoromethyl (-CF₃) group at the 3-position enhances electron-withdrawing effects, increasing reactivity toward nucleophiles compared to the methyl group in the target compound.
    • Higher LogP (3.093 vs. 2.62) suggests greater lipophilicity, making it more suitable for hydrophobic applications.

3-Methoxy-2-methylbenzoyl Chloride (CAS: 24487-91-0)

  • Molecular formula : C₉H₉ClO₂
  • Molecular weight : 184.62 g/mol
  • Key differences :
    • Substituent positions are reversed: methoxy (-OCH₃) at 3-position and methyl (-CH₃) at 2-position .
    • The absence of a hydroxyl group eliminates hydrogen-bonding capacity, reducing solubility in polar solvents.
    • Lower molecular weight (184.62 vs. 170.59) and altered steric effects may influence reaction kinetics in acylations.

Table 1: Comparative Data for 2-Hydroxy-3-methylbenzoyl Chloride and Analogs

Property 2-Hydroxy-3-methylbenzoyl Chloride 2-Methoxy-3-(trifluoromethyl)benzoyl Chloride 3-Methoxy-2-methylbenzoyl Chloride
CAS No. 15198-07-9 1017778-66-3 24487-91-0
Molecular Formula C₈H₇ClO₂ C₉H₆ClF₃O₂ C₉H₉ClO₂
Molecular Weight 170.59 g/mol 238.59 g/mol 184.62 g/mol
LogP 2.62 3.093 Not reported
Key Functional Groups -OH (2), -CH₃ (3) -OCH₃ (2), -CF₃ (3) -OCH₃ (3), -CH₃ (2)

Q & A

Q. What are the common synthetic routes for 2-hydroxy-3-methylbenzoyl chloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves chlorination of the corresponding hydroxy-methylbenzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example:

  • Step 1: React 2-hydroxy-3-methylbenzoic acid with SOCl₂ in an anhydrous solvent (e.g., chloroform) at 0°C, followed by gradual warming to room temperature .
  • Step 2: Remove excess SOCl₂ via evaporation under reduced pressure.
  • Step 3: Purify the crude product using solvent recrystallization or distillation.

Key Factors:

  • Temperature Control: Lower temperatures minimize side reactions (e.g., esterification).
  • Solvent Choice: Chloroform or dichloromethane avoids hydrolysis.
  • Reagent Purity: Moisture-free SOCl₂ is critical to prevent acid formation .

Q. What safety protocols are essential when handling 2-hydroxy-3-methylbenzoyl chloride in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Respiratory protection is required if ventilation is inadequate .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water to prevent exothermic hydrolysis .
  • Storage: Store in airtight containers at 0–6°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can crystallography resolve structural ambiguities in 2-hydroxy-3-methylbenzoyl chloride derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD): Use SHELX programs (e.g., SHELXL) for structure refinement. Key steps:
    • Grow high-quality crystals via slow evaporation in non-polar solvents.
    • Validate hydrogen bonding using O–H···Cl interactions observed in the electron density map .
  • Challenge: Hydrolytic sensitivity may complicate crystal growth. Solutions include inert-atmosphere gloveboxes for crystallization .

Data Contradiction Example:
Conflicting NMR signals for acyl chloride protons can arise from solvent interactions. SC-XRD provides unambiguous confirmation of molecular geometry .

Q. How do solvent polarity and temperature affect the stability of 2-hydroxy-3-methylbenzoyl chloride?

Methodological Answer:

  • Experimental Design:
    • Stability Assay: Dissolve the compound in solvents (e.g., DCM, THF, acetone) and monitor decomposition via FTIR or HPLC at intervals (0, 24, 48 hrs).
    • Temperature Variants: Test at 4°C, 25°C, and 40°C.
  • Findings:
    • Polar aprotic solvents (e.g., DCM) enhance stability.
    • Hydrolysis accelerates above 25°C, forming 2-hydroxy-3-methylbenzoic acid .

Q. Table 1: Stability in Common Solvents (25°C)

Solvent% Remaining (24 hrs)Degradation Product
Dichloromethane98%None
Acetone85%Benzoic acid derivative
Water10%Hydrolyzed acid + HCl

Q. What analytical techniques are most effective for detecting impurities in 2-hydroxy-3-methylbenzoyl chloride?

Methodological Answer:

  • HPLC-MS: Use a C18 column with acetonitrile/water (0.1% formic acid) gradient. Detects hydrolyzed products and residual SOCl₂ .
  • 1H/13C NMR: Identify acyl chloride peaks (δ ~170 ppm in 13C NMR) and monitor splitting patterns for purity.
  • Challenge: Overlapping signals in crowded aromatic regions. Solution: Use 2D NMR (COSY, HSQC) for unambiguous assignment .

Q. How can computational modeling predict reactivity trends for 2-hydroxy-3-methylbenzoyl chloride in nucleophilic acyl substitution?

Methodological Answer:

  • DFT Calculations: Optimize molecular geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level.
  • Reactivity Metrics:
    • Calculate electrophilicity index (ω) to rank reactivity with amines/thiols.
    • Map electrostatic potential surfaces to identify nucleophilic attack sites .
  • Validation: Compare predicted vs. experimental reaction rates with benzylamine .

Data Contradiction Analysis

Q. How should researchers address discrepancies between spectroscopic data and crystallographic results?

Methodological Answer:

  • Case Example: NMR suggests a planar acyl chloride group, while SC-XRD shows slight torsional distortion due to steric hindrance from the methyl group.
  • Resolution:
    • Confirm NMR assignments using DEPT-135 and HSQC.
    • Re-examine crystallographic data for thermal motion artifacts (e.g., high ADPs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.